molecular formula C19H18ClN3OS B12219184 3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole CAS No. 862117-49-5

3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B12219184
CAS No.: 862117-49-5
M. Wt: 371.9 g/mol
InChI Key: AJRTUTSNYAFQKC-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups such as a chlorobenzyl sulfanyl group, a methoxyphenyl group, and a prop-2-en-1-yl group. These substitutions confer specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclocondensation of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Substituents: The chlorobenzyl sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with a thiol group on the triazole ring.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be added through electrophilic aromatic substitution reactions.

    Prop-2-en-1-yl Group Addition: The prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups without affecting the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole include other 1,2,4-triazole derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Properties

CAS No.

862117-49-5

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C19H18ClN3OS/c1-3-11-23-18(15-7-9-17(24-2)10-8-15)21-22-19(23)25-13-14-5-4-6-16(20)12-14/h3-10,12H,1,11,13H2,2H3

InChI Key

AJRTUTSNYAFQKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

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